5-(2-Tolyl)furan-2-boronic acid 5-(2-Tolyl)furan-2-boronic acid
Brand Name: Vulcanchem
CAS No.: 2096337-07-2
VCID: VC11709399
InChI: InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
SMILES: B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O
Molecular Formula: C11H11BO3
Molecular Weight: 202.02 g/mol

5-(2-Tolyl)furan-2-boronic acid

CAS No.: 2096337-07-2

Cat. No.: VC11709399

Molecular Formula: C11H11BO3

Molecular Weight: 202.02 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Tolyl)furan-2-boronic acid - 2096337-07-2

Specification

CAS No. 2096337-07-2
Molecular Formula C11H11BO3
Molecular Weight 202.02 g/mol
IUPAC Name [5-(2-methylphenyl)furan-2-yl]boronic acid
Standard InChI InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
Standard InChI Key JBUQFOBMHCTLPH-UHFFFAOYSA-N
SMILES B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O
Canonical SMILES B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O

Introduction

Structural and Functional Characteristics of Furan Boronic Acids

Core Structure and Substitution Patterns

Furan boronic acids are heterocyclic compounds featuring a five-membered furan ring with a boronic acid (-B(OH)₂) substituent. In 5-(2-Tolyl)furan-2-boronic acid, the boronic acid group occupies the 2-position of the furan ring, while a 2-methylphenyl (2-tolyl) group is attached at the 5-position . This substitution pattern enhances steric and electronic properties, making it suitable for coupling reactions requiring regioselectivity.

Table 1: Comparative Structural Data for Furan Boronic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
Furan-2-boronic acid13331-23-2C₄H₅BO₃111.89--
5-Formyl-2-furylboronic acid4347-32-4C₅H₅BO₃S155.971.25247.7
5-(2-Tolyl)furan-2-boronic acid*-C₁₁H₁₁BO₃202.02--

*Theoretical values based on structural analogs .

Electronic and Steric Effects

The electron-withdrawing boronic acid group at the 2-position directs electrophilic substitution to the 5-position of the furan ring, while the 2-tolyl group introduces steric bulk. This combination is advantageous in Suzuki couplings, where controlled reactivity is essential for forming biaryl linkages in drug candidates .

Applications in Pharmaceutical Research

Suzuki-Miyaura Cross-Coupling Reactions

Furan boronic acids are pivotal in constructing aromatic heterocycles for drug candidates. For instance, 5-formyl-2-furylboronic acid has been employed in synthesizing kinase inhibitors and antiviral agents . The 2-tolyl variant could similarly serve in creating tyrosine kinase inhibitors or anti-inflammatory compounds, leveraging its bulky substituent for target selectivity.

Case Study: Antiviral Agents

A 2020 study highlighted furan-2-boronic acid (CAS 13331-23-2) as a precursor for protease inhibitors targeting viral replication . The 2-tolyl group’s hydrophobicity might enhance binding affinity to viral enzymes, though experimental validation is required.

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